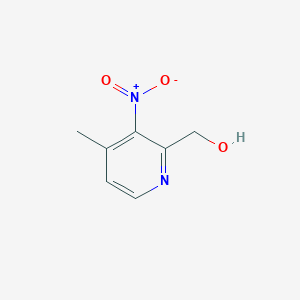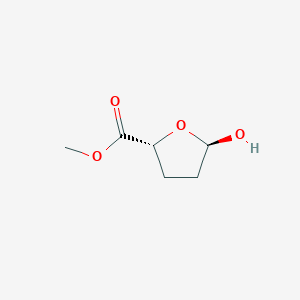
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound features a tetrahydrofuran ring, a hydroxyl group, and a carboxylate ester, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis from Tetrahydrofuran: One common method involves the oxidation of tetrahydrofuran to form 5-hydroxytetrahydrofuran, followed by esterification with methanol in the presence of an acid catalyst to yield (2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry. This often involves starting from chiral precursors or using asymmetric hydrogenation techniques.
Industrial Production Methods
Industrial production typically involves large-scale oxidation and esterification processes, utilizing continuous flow reactors to maintain high efficiency and yield. Catalysts such as palladium or rhodium complexes are often employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification.
Major Products Formed
Oxidation: 5-oxotetrahydrofuran-2-carboxylate or 5-carboxytetrahydrofuran-2-carboxylate.
Reduction: 5-hydroxytetrahydrofuran-2-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
Biochemical Studies: Utilized in studies of enzyme mechanisms and metabolic pathways due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
Polymer Synthesis: Used in the production of biodegradable polymers and other advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds and other interactions with active sites, influencing the activity of enzymes or binding to specific receptors. The tetrahydrofuran ring provides structural rigidity, which can be crucial for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Similar in structure but with different stereochemistry.
5-Hydroxytetrahydrofuran-2-carboxylic acid: Lacks the ester group, making it more hydrophilic.
Tetrahydrofuran-2-carboxylate: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. Its combination of functional groups makes it a versatile intermediate in various chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C6H10O4 |
|---|---|
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
methyl (2R,5R)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-9-6(8)4-2-3-5(7)10-4/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
KOWHOSVTTHKXKE-RFZPGFLSSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H](O1)O |
SMILES canonique |
COC(=O)C1CCC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



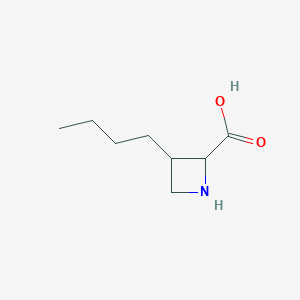
![2-(2-Chlorobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12862379.png)
![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
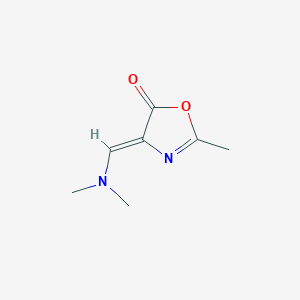
![(3AR,5S,6S,6aR)-5-((S)-2-fluoro-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12862405.png)
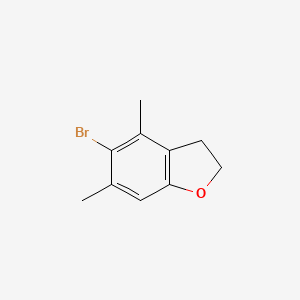

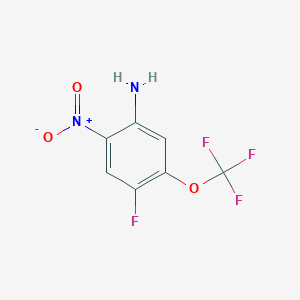
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

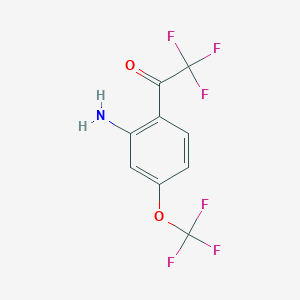
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
